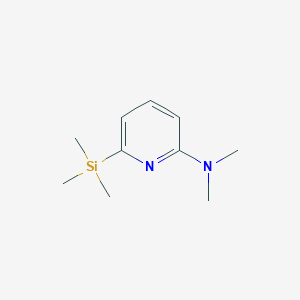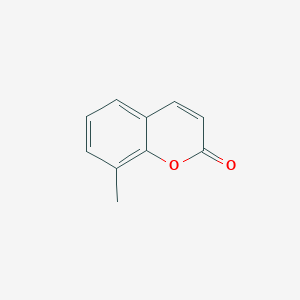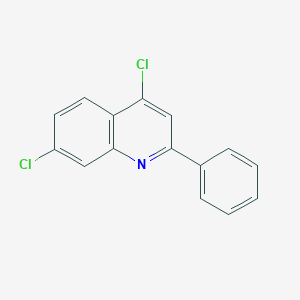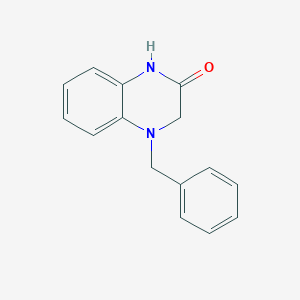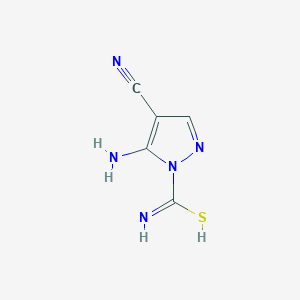
苦参碱 A
概述
描述
库柯胺 A 是一种从植物枸杞 (Lycium chinense) 中提取的生物活性化合物。 它是一种精胺生物碱,以其多种药理特性而闻名,包括抗氧化、抗炎和神经保护作用 。 库柯胺 A 由于其在治疗骨质疏松症、高血压和神经退行性疾病等疾病的潜在治疗应用而受到研究 .
科学研究应用
库柯胺 A 由于其在各个领域的科学研究应用而被广泛研究:
作用机制
库柯胺 A 通过各种分子靶点和途径发挥作用。 已证明它通过下调 microRNA-302b-3p 水平来抑制细胞炎症反应和凋亡,从而减少白介素-1β 诱导的软骨细胞损伤 。 此外,库柯胺 A 调节 PI3K/Akt/GSK-3β 信号通路中蛋白质的磷酸化,有助于其神经保护作用 .
安全和危害
生化分析
Biochemical Properties
Kukoamine A inhibits Trypanothione Reductase (TR) as a mixed inhibitor . It shows no significant inhibition of human glutathione reductase . Kukoamine A is identified as the highest active ingredient in LC and regulates Glycogen Phosphorylase (PYGM) .
Cellular Effects
Kukoamine A has been found to have significant effects on various types of cells. For instance, it inhibits colony formation of U251 and WJ1 glioblastoma cells in a concentration-dependent manner . It halts the cell cycle at the G0/G1 phase and induces apoptosis when used at concentrations of 60 and 80 µg/ml . Kukoamine A also induces autophagy and increases cell viability in an SH-SY5Y cell model of MPP-induced injury .
Molecular Mechanism
Kukoamine A exerts its effects at the molecular level through various mechanisms. It increases the number of dopamine neurons in the substantia nigra and striatum, decreases α-synuclein expression, and improves motor function in an MPTP mouse model of Parkinson’s disease when administered at a dose of 20 mg/kg per day .
Temporal Effects in Laboratory Settings
It has been observed that Kukoamine A has long-term effects on cellular function, such as increasing cell viability in an SH-SY5Y cell model of MPP-induced injury .
Dosage Effects in Animal Models
The effects of Kukoamine A vary with different dosages in animal models. For instance, it improves motor function in an MPTP mouse model of Parkinson’s disease when administered at a dose of 20 mg/kg per day .
Metabolic Pathways
It has been found that Kukoamine A regulates Glycogen Phosphorylase (PYGM) .
Transport and Distribution
It has been observed that Kukoamine A increases cell viability in an SH-SY5Y cell model of MPP-induced injury , suggesting that it may be effectively transported and distributed within these cells.
Subcellular Localization
It has been observed that Kukoamine A increases cell viability in an SH-SY5Y cell model of MPP-induced injury , suggesting that it may be effectively localized within these cells.
准备方法
合成路线和反应条件
库柯胺 A 可以通过直接选择性酰化精胺的伯氨基功能与可分离的琥珀酰亚胺基肉桂酸酯,然后进行催化氢化来合成 。这种方法提供了高产率的库柯胺 A 及其类似物,使其适合结构-活性关系研究。
工业生产方法
库柯胺 A 的工业生产涉及使用溶剂萃取法从枸杞中提取该化合物。植物材料通常在进行溶剂萃取(用乙醇或甲醇)之前进行干燥和研磨。 然后使用色谱技术纯化提取物以分离库柯胺 A .
化学反应分析
反应类型
库柯胺 A 会发生各种化学反应,包括氧化、还原和取代反应。 已证明它参与抗氧化途径,包括电子转移、质子转移、氢原子转移和自由基加合物形成 .
常用试剂和条件
涉及库柯胺 A 的反应中使用的常用试剂包括用于氧化反应的过氧化氢和用于还原反应的还原剂(如硼氢化钠)。 这些反应的条件通常涉及温和的温度和中性到弱酸性的 pH 值 .
形成的主要产物
库柯胺 A 反应形成的主要产物包括其氧化和还原形式,以及各种取代衍生物。 这些产物保留了库柯胺 A 的生物活性,并且经常被研究以了解其增强的药理作用 .
相似化合物的比较
库柯胺 A 是酚类多胺家族的一部分,包括库柯胺 B、C 和 D 。 与它的类似物相比,库柯胺 A 在各种分析中始终表现出更高的抗氧化和细胞保护作用 。 例如,库柯胺 B 在 Fe2±螯合和自由基加合物形成途径中表现出更大的潜力,使其在细胞保护方面更胜一筹 。库柯胺 A 的独特结构特征有助于其独特的药理特性,使其有别于其他类似化合物。
类似化合物
- 库柯胺 B
- 库柯胺 C
- 库柯胺 D
库柯胺 A 独特地结合了抗氧化、抗炎和神经保护特性,使其成为科学研究和潜在治疗应用的宝贵化合物。
属性
IUPAC Name |
3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O6/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLDDENZPBFBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O6 | |
| Record name | Kukoamine A | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Kukoamines | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318256 | |
| Record name | Kukoamine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75288-96-9 | |
| Record name | Kukoamine A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75288-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kukoamine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kukoamine A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YM64FBW2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Kukoamine A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030392 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Kukoamine A exhibits its effects through multiple pathways. Studies have shown that it can:
- Activate the Akt/GSK-3β pathway: This pathway is involved in cell survival, proliferation, and metabolism. Activation of this pathway by Kukoamine A has been shown to protect against myocardial ischemia-reperfusion injury [, ] and attenuate lipopolysaccharide-induced apoptosis and inflammation in nucleus pulposus cells [].
- Inhibit C-C motif chemokine receptor 5 (CCR5): CCR5 plays a role in inflammatory responses. Kukoamine A's inhibition of CCR5 has been linked to its protective effects against lipopolysaccharide-induced lung injury [].
- Act as a μ-opioid receptor agonist: Kukoamine A's binding to this receptor may contribute to its analgesic and anti-inflammatory effects [].
- Inhibit trypanothione reductase (TR): This enzyme is essential for the survival of certain parasites, making it a potential drug target. Kukoamine A's selective inhibition of TR makes it a promising lead for anti-parasitic drug development [].
ANone: The downstream effects of Kukoamine A vary depending on the specific target and cell type involved. Some observed effects include:
- Reduced oxidative stress: Kukoamine A has been shown to reduce oxidative stress markers such as reactive oxygen species (ROS) and malondialdehyde (MDA) [, , , , ].
- Suppressed inflammation: Kukoamine A can decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, , , , , ].
- Inhibition of apoptosis: Kukoamine A can protect against cell death induced by various stimuli, including hypoxia/reoxygenation and lipopolysaccharide [, , , ].
- Modulation of extracellular matrix degradation: Kukoamine A has been shown to attenuate the degradation of extracellular matrix components such as collagen II in nucleus pulposus cells [].
ANone: The molecular formula of Kukoamine A is C34H52N4O8, and its molecular weight is 648.8 g/mol.
A: Spectroscopic data, including NMR and mass spectrometry data, for Kukoamine A can be found in the literature. For instance, LC-MS/MS analysis was employed to identify and characterize Kukoamine A and its metabolites in Lycii Cortex [].
ANone: Studies investigating Kukoamine A analogs have provided insights into the structure-activity relationships:
- Polyamine chain length: The spermine derivative (Kukoamine A) showed mixed inhibition of trypanothione reductase, while the corresponding spermidine derivative exhibited purely competitive inhibition [].
- Acyl substituent: The nature and position of the acyl substituent on the polyamine backbone significantly impacted the inhibitory potency against trypanothione reductase []. Replacing dihydrocaffeic acid units with O,O′-dimethylcaffeic acid units in Kukoamine A yielded analogs with potent lipoxygenase inhibitory and anti-inflammatory activities [].
ANone: Various cell-based assays have been employed to investigate the effects of Kukoamine A, including:
- Human alveolar basal epithelial cells (HABECs): To study the effects of Kukoamine A on Mycoplasma pneumoniae pneumonia [].
- Rat nucleus pulposus cells (NPCs): To investigate the role of Kukoamine A in intervertebral disc degeneration [].
- Human keratinocyte cell lines (HaCaT): To assess the protective effects of Kukoamine A against trans-2-nonenal-induced cell damage [].
- Human glioblastoma cells: To evaluate the inhibitory effects of Kukoamine A on tumor cell growth and migration [].
ANone: Several animal models have been utilized to evaluate the effects of Kukoamine A:
- Spontaneously Hypertensive Rats (SHRs): To assess the antihypertensive effects of Kukoamine A and related compounds [, , ].
- Mouse model of lipopolysaccharide-induced lung injury: To investigate the protective effects of Kukoamine A in lung injury [].
- Rat model of carrageenan-induced paw edema: To evaluate the anti-inflammatory effects of Kukoamine A and its analogs [, ].
- Rat model of myocardial ischemia-reperfusion injury: To study the cardioprotective effects of Kukoamine A [, ].
- Mouse model of sepsis: To investigate the therapeutic potential of Kukoamine B in sepsis [, , ].
- 6-OHDA-induced Parkinson's disease model: To explore the neuroprotective effects of Kukoamine A in Parkinson's disease [, ].
- Ovariectomized mice: To evaluate the anti-osteoporotic effects of Kukoamine B [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




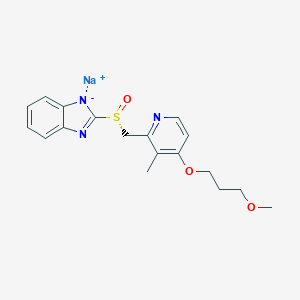
![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B190236.png)


